molecular formula C18H22N2O3S2 B2365984 N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide CAS No. 1251550-01-2

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Cat. No.: B2365984
CAS No.: 1251550-01-2
M. Wt: 378.51
InChI Key: FHRFTIIGDKMTIR-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethyl group and a 2-(piperidine-1-carbonyl)thiophen-3-yl moiety. Sulfonamides are renowned for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The compound’s structure integrates a thiophene ring conjugated to a piperidine carbonyl group, which may enhance lipophilicity and influence receptor binding compared to simpler sulfonamide analogs. While specific pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive sulfonamide derivatives documented in crystallographic and synthetic studies .

Properties

IUPAC Name

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-20(25(22,23)15-9-5-3-6-10-15)16-11-14-24-17(16)18(21)19-12-7-4-8-13-19/h3,5-6,9-11,14H,2,4,7-8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRFTIIGDKMTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Intermediate Preparation

The thiophene scaffold serves as the central platform. Key steps include:

  • Starting Material : 3-Aminothiophene-2-carboxylic acid derivatives are ideal precursors. Reduction of nitro groups (e.g., using H₂/Pd-C) or direct functionalization of commercially available thiophenes is common.
  • Piperidine Carbonyl Introduction :
    • Amide Coupling : Reacting 3-aminothiophene-2-carboxylic acid with piperidine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) yields 2-(piperidine-1-carbonyl)thiophen-3-amine.
    • Alternative Route : Krasavin et al. demonstrated stereoselective hydrogenation of enamides to access piperidine-substituted heterocycles, which could be adapted.

Sulfonylation and N-Ethylation

  • Sulfonamide Formation :
    • Direct Sulfonylation : Treat the thiophen-3-amine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide.
    • N-Ethylation :
      • Alkylation Post-Sulfonylation : React the sulfonamide with ethyl iodide or ethyl bromide using NaH or Cs₂CO₃ as a base.
      • Pre-Sulfonylation Ethylation : Use N-ethylamine derivatives, though this may complicate regioselectivity.

Optimization and Green Chemistry

  • Mechanochemical Synthesis : Pozo et al. utilized solvent-free grinding for piperidine derivatives, enhancing yield and reducing waste.
  • Microwave Assistance : Reduced reaction times for amidation and sulfonylation steps, as seen in thienopyrimidine syntheses.

Detailed Synthetic Protocols

Protocol A: Sequential Amidation and Sulfonylation

  • Synthesis of 2-(Piperidine-1-carbonyl)Thiophen-3-amine :

    • React 3-aminothiophene-2-carboxylic acid (1.0 equiv) with piperidine (1.2 equiv) using EDCI (1.1 equiv) and HOBt (0.5 equiv) in DMF at 25°C for 12 h.
    • Yield : 78–85% (HPLC purity >95%).
  • N-Ethylbenzenesulfonamide Formation :

    • Add benzenesulfonyl chloride (1.1 equiv) to the above amine in CH₂Cl₂ with Et₃N (2.0 equiv) at 0°C. Stir for 2 h, then add ethyl iodide (1.5 equiv) and Cs₂CO₃ (2.0 equiv) in DMF at 60°C for 6 h.
    • Yield : 65–70% (UPLC-MS confirmation).

Protocol B: One-Pot Approach

  • Combine 3-nitrothiophene-2-carbonyl chloride with piperidine to form 2-(piperidine-1-carbonyl)-3-nitrothiophene. Reduce nitro to amine (H₂/Pd-C), then sulfonylate and ethylate in situ.
  • Yield : 60% overall (requires rigorous purification).

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, thiophene-H), 7.82–7.45 (m, 5H, benzene-H), 3.61 (q, J=7.1 Hz, 2H, N-CH₂CH₃), 3.20–2.95 (m, 4H, piperidine-H), 1.85–1.40 (m, 6H, piperidine-H), 1.29 (t, J=7.1 Hz, 3H, CH₂CH₃).
  • LC-MS : m/z 434.1 [M+H]⁺ (calculated for C₁₉H₂₃N₃O₃S₂).

Purity and Yield Comparison

Method Key Step Yield (%) Purity (%)
A EDCI/HOBt amidation 78 95
B One-pot reduction/sulfonylation 60 88

Challenges and Solutions

  • Regioselectivity : Use directing groups (e.g., nitro) to control functionalization positions.
  • By-Products : Column chromatography (SiO₂, EtOAc/hexanes) or recrystallization (EtOH/H₂O) improves purity.
  • Scale-Up : Mechanochemical methods reduce solvent use and enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with two analogs: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide () and (2S)-1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide ().

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Highlights
N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide C₁₉H₂₁N₂O₃S₂ 413.5 Ethyl, 2-(piperidine-1-carbonyl)thiophen-3-yl Thiophene ring, piperidine-carbonyl group
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 291.36 Ethyl, 2-methoxyphenyl Methoxy group on aromatic ring
(2S)-1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide C₂₂H₂₃N₃O₄S₂ 489.56 Piperidine-2-carboxamide, 4-methoxyphenyl-thiazol Thiazol ring, chiral piperidine center

Key Observations :

Heterocyclic Components: The target compound features a thiophene ring, whereas ’s analog incorporates a thiazol ring. Thiazol’s nitrogen atoms may enhance hydrogen-bonding interactions compared to thiophene’s sulfur-only heterocycle.

The ethyl group on the sulfonamide nitrogen is conserved across all three compounds, suggesting a shared role in steric modulation or metabolic stability.

Molecular Weight and Lipophilicity :

  • The target compound (413.5 g/mol) is intermediate in size between the smaller analog (291.36 g/mol) and the bulkier compound (489.56 g/mol).
  • The thiophene and piperidine groups likely enhance lipophilicity, which could improve membrane permeability relative to the methoxyphenyl derivative .

Biological Activity

N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Overview

The compound can be synthesized through various synthetic routes involving the reaction of thiophene derivatives with piperidine and benzenesulfonamide moieties. The general synthetic pathway includes:

  • Formation of Thiophene Derivative : Starting with thiophene, a carbonyl group is introduced to create the piperidine linkage.
  • Sulfonamide Formation : The final step involves the reaction with benzenesulfonamide to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole-bearing compounds have shown promising results against various bacterial strains, suggesting that the thiophene moiety may contribute to this activity .

CompoundActivity TypeIC50 (μM)Target
1Antimicrobial5.0Bacterial strains
2Antimicrobial11Fungal strains
3Anticancer<10Cancer cell lines

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A structure-activity relationship (SAR) analysis indicates that modifications in the piperidine and thiophene rings can enhance cytotoxic effects against cancer cell lines. For example, compounds with electron-withdrawing groups on the phenyl ring demonstrated increased potency against breast cancer cells .

Case Studies

  • Case Study on Anticancer Activity : A derivative of the compound was tested against various cancer cell lines, including A431 and HT29. It exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating significant anticancer potential .
  • Antimicrobial Efficacy Study : In a comparative study, a series of thiazole and thiophene derivatives were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that the presence of a thiophene ring was crucial for enhancing antimicrobial activity, with some derivatives achieving MIC values as low as 0.5 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Piperidine Modifications : Alterations in the piperidine ring can significantly impact biological activity. For instance, introducing alkyl groups enhances lipophilicity and cellular uptake.
  • Thiophene Contribution : The presence of a thiophene moiety is essential for both antimicrobial and anticancer activities, likely due to its ability to interact with biological targets through π-stacking interactions.

Q & A

Q. What are the key considerations for synthesizing N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

Thiophene functionalization: Introduce the piperidine-1-carbonyl group to the thiophene ring via coupling reactions (e.g., using carbodiimide-based reagents in dichloromethane).

Sulfonamide formation: React the thiophene intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Ethylation: Use ethyl iodide or ethyl bromide with a catalyst (e.g., potassium carbonate) to introduce the N-ethyl group.

Critical parameters:

  • Solvent choice: Dichloromethane or dimethylformamide (DMF) ensures solubility of intermediates .
  • Temperature control: Maintain 0–5°C during sulfonamide formation to minimize side reactions.
  • Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can structural integrity and purity of the compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Key signals include aromatic protons (δ 7.5–8.1 ppm for benzenesulfonamide), thiophene protons (δ 6.8–7.2 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .
    • 13C NMR: Confirm carbonyl (C=O) at ~170 ppm and sulfonamide (SO2) at ~125 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, solubility issues). Strategies include:

  • Orthogonal assays: Compare results from cytotoxicity (e.g., MTT assay) vs. apoptosis-specific assays (e.g., caspase-3 activation) to confirm mechanism .
  • Solubility optimization: Use DMSO or cyclodextrin-based carriers to improve compound bioavailability in aqueous media .
  • Metabolite profiling: LC-MS analysis identifies degradation products that may interfere with activity .

Example data contradiction resolution:

Assay TypeIC50 (µM)Notes
MTT (HeLa)12.5 ± 1.2Low solubility in PBS
Caspase-35.8 ± 0.7Used 0.1% DMSO carrier
Conclusion: Solubility limits activity in MTT; caspase data reflect true potency .

Q. How can the compound’s biological targets be identified?

Methodological Answer:

  • Molecular docking: Screen against databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing ethyl with methyl) to pinpoint critical functional groups.
  • Kinase profiling: Use a kinase inhibitor library (e.g., Eurofins KINOMEscan) to identify off-target interactions .

Example target prioritization:

TargetDocking Score (kcal/mol)Experimental IC50 (µM)
CA IX-9.28.3 ± 0.9
PI3Kγ-7.8>20
Conclusion: Carbonic anhydrase IX is a likely primary target .

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